Isothiourea-1a
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30N4S2 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl N,N'-dicyclohexylcarbamimidothioate |
InChI |
InChI=1S/C19H30N4S2/c1-3-7-15(8-4-1)21-18(22-16-9-5-2-6-10-16)24-13-17-14-25-19-20-11-12-23(17)19/h14-16H,1-13H2,(H,21,22) |
InChI Key |
ZEZPDHKACVMMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)SCC3=CSC4=NCCN34 |
Origin of Product |
United States |
Synthesis and Functionalization of Isothiourea Catalysts
Methodologies for Isothiourea Backbone Synthesis
The synthesis of the isothiourea scaffold has evolved from classical S-alkylation techniques to more efficient and environmentally benign multicomponent reaction (MCR) strategies.
Classical Approaches to S-Alkylated Isothioureas
Classical methods for synthesizing S-alkylated isothioureas primarily involve the S-alkylation of thioureas. This often utilizes alkyl halides, such as methyl iodide, to introduce the alkyl group onto the sulfur atom of the thiourea (B124793) precursor acsgcipr.orgresearchgate.net. While effective, these methods can present challenges, including the use of highly reactive and potentially hazardous alkylating agents like methyl iodide, which is known for its carcinogenicity and neurotoxicity acsgcipr.org. Furthermore, these routes may require multiple synthetic steps for preparing the initial thiourea substrates and often necessitate the use of metal salts or stoichiometric bases researchgate.net. An alternative classical approach involves the alkylation of ethylenethiourea (B1671646) with alcohols in the presence of aqueous acids, offering a pathway to S-alkyl isothioureas without relying on alkyl iodides researchgate.net.
Multicomponent Reaction Strategies for Isothiourea Formation
Multicomponent reactions (MCRs) have gained significant traction for the synthesis of isothioureas due to their inherent advantages in terms of efficiency, atom economy, and waste reduction, aligning with green chemistry principles acsgcipr.orgkeaipublishing.comresearchgate.netacsgcipr.org. These one-pot reactions combine three or more starting materials to form a complex product, thereby minimizing purification steps and reaction time researchgate.netacsgcipr.org.
Several MCR strategies have been developed for isothiourea synthesis:
Electrocatalytic Three-Component Reactions: An electrocatalytic approach has been reported that utilizes thiols, isocyanides, and amines as substrates. This method proceeds via radical intermediates and avoids the need for heavy metal catalysts or stoichiometric oxidants keaipublishing.com.
Isocyanide-Based MCRs: Reactions involving isocyanides, thiosulfonates, and amines have proven effective for isothiourea formation acsgcipr.orguantwerpen.beacs.org. These methods can circumvent the use of hazardous alkyl halides and often achieve the desired products in a single step acsgcipr.org. A copper(I)-catalyzed variant of this reaction between amines, isocyanides, and thiosulfonates has also been established acs.org.
Formation of Cyclic Isothioureas: An unexpected multicomponent reaction has been discovered that leads to cyclic α-alkoxy isothioureas. This process involves the reaction of α-sulfinyl imines with isocyanides under acidic conditions in an alcoholic solution rsc.org.
Design Principles for Chiral Isothiourea Architectures
The development of chiral isothiourea catalysts is crucial for enantioselective synthesis. The design principles focus on introducing chirality and modulating the catalyst's structure to enhance its catalytic performance.
Skeletal and Stereochemical Modulation for Enhanced Catalytic Performance
Chirality in isothiourea catalysts can be effectively introduced by incorporating chiral substituents onto the isothiourea core alfachemic.com. The catalytic activity and selectivity can be further modulated through various structural modifications. For instance, varying the chalcogen (e.g., sulfur, selenium) substituent within the catalyst structure can influence key chalcogen bonding interactions, thereby enhancing catalytic performance researchgate.net. The interplay between different types of chirality, such as axial and central chirality within the catalyst molecule, has also been shown to cooperatively regulate stereochemistry in catalytic transformations, leading to high levels of stereoselectivity researchgate.net. Furthermore, rational design principles, such as engineering specific amino acid residues at the entrance of a catalytic pocket, can significantly modulate the enzyme's catalytic performance and stereoselectivity nih.gov.
Strategies for Catalyst Heterogenization and Immobilization
To improve catalyst recovery, recyclability, and suitability for continuous processes, isothiourea catalysts are often immobilized onto solid supports.
Polystyrene-Supported Isothiourea Catalysts (e.g., Isothiourea-1a)
Polystyrene-supported isothiourea catalysts represent a significant advancement in heterogeneous organocatalysis. Among these, This compound has emerged as a highly effective and robust catalyst.
This compound is characterized by its molecular formula C₁₉H₃₀N₄S₂ nih.gov. Its systematic IUPAC name is 5,6-dihydroimidazo[2,1-b] researchgate.netkeaipublishing.comthiazol-3-ylmethyl N,N'-dicyclohexylcarbamimidothioate nih.gov. It is also known by synonyms such as this compound and N,N'-dicyclohexyl({5H,6H-imidazo[2,1-b] researchgate.netkeaipublishing.comthiazol-3-ylmethyl}sulfanyl)methanimidamide nih.gov.
This catalyst is synthesized by immobilizing an isothiourea moiety onto a polystyrene backbone, creating a solid-supported Lewis base organocatalyst acs.orgscispace.comacs.orgnih.govthieme-connect.comresearchgate.net. The notable chemical stability of this compound under various reaction conditions contributes to its high recyclability and suitability for continuous flow systems acs.orgscispace.com.
Catalytic Applications and Performance of this compound:
This compound has demonstrated significant utility in several catalytic transformations:
Formal [4+2] Cycloaddition Reactions: It efficiently catalyzes formal [4+2] cycloaddition reactions, leading to the formation of six-membered heterocycles and spiro-heterocycles bearing an oxindole (B195798) moiety. These reactions typically proceed in high yields with excellent enantioselectivities, often achieving mean enantiomeric excess (ee) values of 97% acs.orgscispace.com.
Acylative Kinetic Resolution of Alcohols: this compound is highly effective in the acylative kinetic resolution of secondary alcohols. It achieves high selectivity factors (s values up to 600) when using acylating agents like propionic or isobutyric anhydride (B1165640) acs.orgthieme-connect.comresearchgate.net. The catalyst has been successfully applied to a wide range of alcohols, including benzylic, allylic, propargylic alcohols, and cycloalkanol derivatives researchgate.net.
Michael Addition/Cyclization and Lactonisation Reactions: The catalyst has also been employed in Michael addition/cyclization reactions and Michael addition/lactonisation reactions, demonstrating its versatility in promoting complex cascade processes nih.gov.
Recyclability and Continuous Flow Applications:
A key advantage of this compound is its exceptional recyclability. It has been demonstrated to withstand multiple reaction cycles (up to 11 cycles with a total turnover number (TON) of 76.8, and up to 15 cycles without significant loss in activity or selectivity) through simple filtration and washing procedures acs.orgscispace.comresearchgate.net. This robust recyclability has enabled its successful implementation in continuous flow setups, marking it as one of the first immobilized Lewis base catalysts used for alcohol kinetic resolution in flow acs.orgthieme-connect.com. Its application in continuous flow systems offers advantages such as efficient heat management, higher catalyst loading, and simplified separation processes acs.org.
Data Table: Catalytic Performance of this compound
| Reaction Type | Substrates / Reaction Class | Typical Yields | Typical Enantioselectivity (ee) | Recyclability / TON | References |
| Formal [4+2] Cycloaddition | Various unsaturated heterocycles and activated arylacetic acids; oxindoles | High | Up to 97% | 11 cycles, TON 76.8 | acs.orgscispace.com |
| Acylative Kinetic Resolution of Alcohols | Secondary alcohols (benzylic, allylic, propargylic, cycloalkanols) | Good to Excellent | s values up to 600 | 15 cycles (no significant loss in activity/selectivity) | acs.orgthieme-connect.comresearchgate.net |
| Michael Addition/Cyclization | Carboxylic acids with chalcone-derived tosylimines; alkylidene pyrazolones, isatin (B1672199) derivatives | High | Excellent | Six consecutive cycles (constant stereoselectivity/yield) | nih.gov |
| Michael Addition/Lactonisation | Carboxylic acids with alkylidene pyrazolones, isatin derivatives, alkylidene thiazolones | High | Excellent | Six consecutive cycles (constant stereoselectivity/yield) | nih.gov |
Compound List:
this compound
Thioureas
Methyl iodide
Ethylenethiourea
Isocyanides
Thiosulfonates
Amines
Thiols
α-Sulfinyl imines
Alcohols
Alkyl halides
Ureas
Carboxylic acids
Alkylating agents
HyperBTM
Oxindoles
Propionic anhydride
Isobutyric anhydride
Chalcone-derived tosylimines
Alkylidene pyrazolones
Isatin derivatives
Alkylidene thiazolones
Benzotetramisole
Attachment to Other Support Materials
The development of heterogeneous catalysts is paramount for streamlining chemical synthesis and promoting greener methodologies. This section focuses on the attachment of isothiourea moieties to solid support materials, exemplified by the widely studied polystyrene-supported isothiourea (1a) .
The Polystyrene-Supported Isothiourea (1a) Catalyst
This compound represents a significant advancement in the field of supported organocatalysis, specifically employing polystyrene as the solid support matrix. The immobilization of the isothiourea functionality onto polystyrene beads offers several advantages over its homogeneous counterparts. Polystyrene, a common and robust polymer, provides a stable scaffold that can be easily functionalized. The attachment of the isothiourea moiety to this polymer backbone creates a heterogeneous catalyst that can be readily separated from the reaction mixture through simple filtration. This physical separation is crucial for catalyst recycling and for preventing contamination of the product with residual catalyst. The rationale behind this immobilization strategy is to harness the catalytic power of isothioureas while mitigating the challenges associated with separating homogeneous catalysts from reaction products, thereby enhancing the economic and environmental sustainability of catalytic processes.
Catalytic Applications and Performance Metrics
Recyclability and Stability
Data Table 1: Performance and Recyclability of Polystyrene-Supported Isothiourea (1a)
Application in Continuous Flow Processes
Comparative Insights
In certain applications, the immobilized This compound has been observed to provide comparable or even superior performance compared to its homogeneous counterparts, such as benzotetramisole (BTM) acs.org. For instance, in specific [4+2] annulation reactions, the immobilized catalyst was noted to yield better diastereoselectivity, a potential benefit attributed to the steric environment created by the polymer support and the handle for immobilization acs.org. Such comparisons underscore the advantages that can be gained by strategically immobilizing active catalytic species.
Fundamental Activation Modes and Intermediates in Isothiourea Catalysis
Nucleophilic Activation of Electrophilic Substrates
Isothioureas, acting as Lewis bases, initiate catalytic cycles by nucleophilically attacking activated carbonyl compounds or other electrophilic centers squarespace.comrsc.orgscispace.com. This attack typically occurs at the nitrogen atom adjacent to the thiocarbonyl group, which is electron-rich and highly nucleophilic rsc.org. This initial step forms a highly activated intermediate, often an acyl ammonium (B1175870) species, which is more electrophilic than the original substrate, thereby facilitating subsequent reactions scispace.com. This activation strategy is fundamental to all isothiourea-catalyzed reactions.
Generation and Reactivity of Key Catalytic Species
The nucleophilic activation by isothioureas leads to the generation of several key reactive intermediates that are central to the catalytic mechanisms.
Upon nucleophilic attack on activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides, electron-deficient esters), isothioureas form acyl ammonium ion pairs nih.govresearchgate.netrsc.orgrsc.orgnih.gov. These intermediates are highly electrophilic and serve as activated acyl transfer agents. The formation of these ion pairs is often stabilized by intramolecular non-bonding interactions, such as 1,5-S···O chalcogen bonding, which can preorganize the intermediate and influence stereoselectivity nih.govrsc.orgrsc.orgnih.govrsc.org. These species are precursors to other reactive intermediates like enolates.
A significant class of intermediates generated by isothiourea catalysis are C(1)-ammonium enolates nih.govresearchgate.netnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net. These are typically formed by deprotonation of an acyl ammonium intermediate derived from carboxylic acids, anhydrides, acyl imidazoles, or esters nih.govresearchgate.netnih.govresearchgate.net. The generation of these enolates allows for enantioselective α-functionalization of carboxylic acid derivatives. The C(1)-ammonium enolates are highly nucleophilic and react with various electrophiles, such as ketones, enones, or Michael acceptors, to form new carbon-carbon or carbon-heteroatom bonds with high stereocontrol nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. The catalytic turnover often involves the release of the isothiourea catalyst after the enolate intermediate reacts with an electrophile and the subsequent formation of a stable product, frequently through lactonization or lactamization pathways researchgate.netresearchgate.net.
Isothioureas can also catalyze the formation of α,β-unsaturated acyl ammonium intermediates squarespace.comrsc.orgrsc.orgscispace.comnih.govrsc.org. These species are generated from precursors like α,β-unsaturated acid chlorides, anhydrides, or electron-deficient aryl esters rsc.orgscispace.com. The α,β-unsaturated acyl ammonium intermediates are potent Michael acceptors, and their reactivity with nucleophiles, such as nitroalkanes or malonates, leads to enantioselective conjugate addition reactions rsc.orgrsc.orgnih.govrsc.org. The stereochemical outcome in these reactions is often governed by a 1,5-S···O interaction within the catalyst-bound intermediate, which restricts conformational freedom and directs the approach of the nucleophile rsc.orgrsc.org.
Isothioureas have been employed in the catalytic asymmetric squarespace.comnih.gov-rearrangement of allylic ammonium ylides squarespace.comscispace.comnih.gov. In these reactions, isothioureas facilitate the generation of allylic ammonium ylides from quaternary ammonium salts, which then undergo a squarespace.comnih.gov-sigmatropic rearrangement. This process is highly effective for synthesizing stereodefined α-amino acid derivatives with excellent diastereoselectivity and enantioselectivity scispace.comnih.gov. The mechanism involves the formation of an ammonium ylide intermediate, which then rearranges to form the desired product, with the catalyst being regenerated in the process scispace.com.
Role of Brønsted Basicity in Isothiourea Catalysis
The Brønsted basicity of isothiourea catalysts plays a crucial role, particularly in reactions involving deprotonation steps, such as the formation of C(1)-ammonium enolates researchgate.netd-nb.inforesearchgate.net. While primarily acting as Lewis bases, some isothioureas can also function as Brønsted bases, facilitating proton abstraction from substrates or intermediates. For instance, in the absence of an external base, certain isothioureas can promote the formation of C(1)-ammonium enolates by abstracting a proton d-nb.inforesearchgate.net. The pKaH values of common isothioureas in solvents like acetonitrile (B52724) and DMSO indicate they are moderate Brønsted bases, comparable to DMAP d-nb.inforesearchgate.net. This dual Lewis/Brønsted basicity allows for cooperative catalysis in some transformations squarespace.comresearchgate.net.
pKaH Determination of Established Isothiourea Catalysts
Isothioureas (ITUs) have established themselves as a significant class of chiral Lewis base organocatalysts, widely employed in diverse asymmetric synthetic transformations. A critical property that underpins their catalytic effectiveness is their Brønsted basicity, which is quantified by the pKaH of their conjugate acids. Historically, this fundamental characteristic had not been systematically investigated for many of the commonly utilized isothiourea catalysts. d-nb.inforesearchgate.netresearchgate.netresearchgate.net
To address this knowledge deficit, researchers have conducted experimental determinations of the pKaH values for established and privileged chiral isothiourea catalysts. The primary methodology employed in these studies has been Wallace's chemical shift imaging NMR method, a technique that facilitates precise measurement of basicity within organic solvent environments. d-nb.inforesearchgate.netresearchgate.net
The research findings indicate that these isothiourea catalysts generally function as weak Brønsted bases. Their determined pKaH values typically fall within the range of 16.8–17.9 in acetonitrile (ACN) and 6.3–7.8 in dimethyl sulfoxide (B87167) (DMSO) . d-nb.inforesearchgate.netresearchgate.net These basicity levels are comparable to those observed for well-known organic bases such as 4-(dimethylamino)pyridine (DMAP). d-nb.info While variations exist among different privileged isothiourea derivatives, with pKaH values spanning approximately one order of magnitude, certain trends have been identified. Notably, these catalysts are generally found to be less basic than Cinchona alkaloids. d-nb.inforesearchgate.net
Table 1: pKaH Values of Established Isothiourea Catalysts
| Isothiourea Catalyst Class | pKaH (Acetonitrile) | pKaH (DMSO) |
| Privileged Isothioureas | 16.8–17.9 | 6.3–7.8 |
Compound Names Mentioned:
Isothioureas (ITUs)
Benzotetramisole (BTM)
HyperBTM
Polystyrene-supported isothiourea (1a)
4-(dimethylamino)pyridine (DMAP)
Cinchona alkaloids
Mechanistic Elucidation and Stereocontrol in Isothiourea Catalyzed Transformations
Detailed Catalytic Cycle Analysis
The catalytic cycles employed by isothiourea catalysts are often initiated by the reversible N-acylation of the Lewis basic isothiourea with an activated substrate, such as an ester or anhydride (B1165640). This step generates an acyl ammonium (B1175870) intermediate and liberates a counterion, often an aryloxide (e.g., p-nitrophenoxide). This aryloxide can then act as a Brønsted base, deprotonating a pronucleophile to generate a nucleophilic species, such as an enolate or ammonium enolate rsc.orgwhiterose.ac.ukrsc.orgmdpi.comresearchgate.netrsc.org.
The generated nucleophile then undergoes a stereoselective reaction with the acyl ammonium intermediate. Following the reaction, catalyst turnover is facilitated by the aryloxide, which regenerates the free isothiourea catalyst and releases the product rsc.orgwhiterose.ac.ukrsc.orgmdpi.comresearchgate.net. In some mechanisms, the isothiourea catalyst can also directly activate electrophiles, leading to intermediates like iminium ions or α,β-unsaturated acyl ammonium species, which then react with nucleophiles rsc.orgrsc.orgresearchgate.netd-nb.infosemanticscholar.orgresearchgate.net.
Table 1: Key Steps in a Typical Isothiourea Catalytic Cycle
| Step | Description | Intermediates Involved | Catalyst Role |
| 1 | N-Acylation | Isothiourea + Activated Substrate | Lewis Base |
| 2 | Counterion Deprotonation | Acyl Ammonium Intermediate + Aryloxide | Brønsted Base |
| 3 | Nucleophilic Attack | Nucleophile + Acyl Ammonium Intermediate | Nucleophile |
| 4 | Catalyst Turnover | Product + Regenerated Isothiourea | Leaving Group Facilitator |
Origins of Enantioselectivity and Diastereoselectivity
The remarkable stereocontrol observed in isothiourea-catalyzed reactions stems from a combination of factors, primarily related to the catalyst's structure and its interactions with substrates within the transition state.
Conformational Bias Induced by Catalyst-Substrate Interactions
A critical element in achieving high enantioselectivity is the conformational rigidity imparted to the catalyst-substrate complex. Isothiourea catalysts often form stabilizing intramolecular interactions, such as a 1,5-oxygen···chalcogen (O···S) interaction, between the carbonyl oxygen of an acyl group and the sulfur atom of the isothiourea moiety rsc.orgd-nb.infoacs.orgacs.orgnih.govnih.gov. This interaction, often described as a chalcogen bond (nO → σ*C-S), locks the intermediate into a specific conformation, creating a well-defined chiral environment d-nb.infoacs.orgacs.orgnih.gov. This pre-organization of the transition state minimizes the energetic difference between pathways leading to different enantiomers, thereby directing the reaction towards a single stereoisomer d-nb.infoacs.orgacs.orgnih.govresearchgate.net. The specific stereodirecting group on the isothiourea catalyst also plays a crucial role in rigidifying the transition state and influencing the facial selectivity of the nucleophilic attack acs.orgresearchgate.net.
Interplay of Non-Covalent Interactions (e.g., Chalcogen Bonding)
Beyond the stabilizing O···S interaction, other non-covalent forces contribute significantly to stereocontrol. Chalcogen bonding, in general, is a fundamental interaction in isothiourea catalysis, where the sulfur atom (or selenium/tellurium in related catalysts) acts as an electrophilic center, interacting with nucleophilic regions of the substrate rsc.orgnih.govsquarespace.comresearchgate.netresearchgate.net. These interactions can rigidify transition states, stabilize intermediates, and influence the orientation of reactants rsc.orgacs.orgnih.govresearchgate.netsquarespace.comresearchgate.netresearchgate.net.
Furthermore, hydrogen bonding and other electrostatic interactions can play a role in orienting substrates and stabilizing transition states rsc.orgmdpi.compnas.orgresearchgate.netnih.gov. For instance, C–H···O interactions between the chiral substituents of the catalyst and the carbonyl oxygen of the substrate have been identified as significant contributors to stereoselectivity in certain annulation reactions rsc.orgresearchgate.net. The interplay of these various non-covalent forces creates a highly specific binding pocket that dictates the precise approach of the substrate, leading to high levels of enantioselectivity and diastereoselectivity.
Kinetic and Spectroscopic Investigations of Reaction Pathways
To gain a deeper understanding of the reaction mechanisms, kinetic and spectroscopic studies are indispensable. Reaction progress kinetic analysis (RPKA), often employing in situ infrared (IR) spectroscopy, allows for real-time monitoring of reactant consumption and product formation, providing insights into reaction rates and the identification of rate-limiting steps sc.edu.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are crucial for characterizing intermediates and monitoring catalyst turnover rsc.orgsquarespace.comsc.edu. For example, NMR studies, including isotopic labeling (e.g., ¹³C, ¹⁵N), can unambiguously elucidate the structure of transient catalyst-substrate adducts, confirming their role as genuine intermediates in the catalytic cycle acs.org. Kinetic isotope effect (KIE) studies can also pinpoint specific bond-breaking or bond-forming steps that are rate-determining squarespace.com.
Table 2: Spectroscopic and Kinetic Techniques in Isothiourea Catalysis
| Technique | Application in Isothiourea Catalysis | Key Findings |
| In Situ IR Spectroscopy (RPKA) | Real-time monitoring of reaction progress | Determination of reaction rates, identification of rate-limiting steps sc.edu |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Characterization of intermediates and products | Elucidation of catalyst-substrate adduct structures, mechanistic studies acs.org |
| UV-Vis Spectroscopy | Monitoring catalyst turnover and intermediate formation | Tracking reaction kinetics and identifying chromophoric intermediates |
| Kinetic Isotope Effects (KIE) | Identifying rate-determining steps | Pinpointing bond cleavage/formation events in the catalytic cycle squarespace.com |
Crossover Experiments and Intermediates Characterization
Crossover experiments are a powerful tool for probing the reversibility of individual steps within a catalytic cycle and for confirming the involvement of proposed intermediates. In a typical crossover experiment, two different substrates or two different catalysts (or a mixture of both) are reacted under the same conditions. The formation of cross-products or the observation of reciprocal kinetic behavior provides evidence for the reversibility of key steps, such as Michael additions or acylations rsc.orgsemanticscholar.orgacs.orgrsc.org.
Characterization of reaction intermediates is often achieved through a combination of spectroscopic methods and trapping experiments. For instance, the isolation or spectroscopic observation of an acyl ammonium intermediate or an ammonium enolate species can provide direct evidence for their participation in the catalytic pathway rsc.orgresearchgate.netacs.orgacs.orgnih.gov. Computational studies, particularly Density Functional Theory (DFT), are frequently employed in conjunction with experimental data to model transition states, calculate activation energies, and elucidate the origins of stereoselectivity, often confirming the role of specific non-covalent interactions rsc.orgwhiterose.ac.ukresearchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.net.
Table 3: Crossover Experiments and Intermediate Characterization
| Experimental Technique | Purpose | Evidence Provided |
| Crossover Experiments | Probing reversibility of catalytic steps | Formation of cross-products indicates reversible steps rsc.orgsemanticscholar.orgacs.orgrsc.org |
| Intermediate Trapping | Isolating or detecting transient species | Direct evidence for participation of intermediates in the catalytic cycle rsc.orgresearchgate.netacs.orgacs.orgnih.gov |
| Spectroscopic Analysis (NMR, MS) | Structural elucidation of intermediates | Confirmation of proposed intermediates and their structures acs.org |
| Computational Studies (DFT) | Modeling transition states, energy calculations | Understanding origins of stereoselectivity, validating proposed mechanisms rsc.orgwhiterose.ac.ukresearchgate.netacs.orgnih.govresearchgate.netrsc.orgresearchgate.net |
Compound List:
Isothiourea
HyperBTM (a specific isothiourea catalyst)
Tetramisole (B1196661) (another isothiourea catalyst)
Isoselenourea
DABCO (1,4-diazabicyclo[2.2.2]octane)
p-nitrophenol
p-nitrophenyl ester
Phenylacetic anhydride
Allylic phosphate (B84403)
Glycine (B1666218) ester
BTM·HCl
Iminium ion
Acyl ammonium species
C(1)-ammonium enolate
α,β-unsaturated acyl ammonium derivatives
(Z)-ammonium enolate
PNP ester
Para-quinone methides (QMs)
Isatins
2-acylbenzazoles
2-acylbenzothiazole
2-acylbenzoxazole
N-heterocycles
Malononitriles
2-benzylidene malononitriles
N-aryl-N-aroyldiazenes
Oxazolyl carbonates
Tertiary alcohols
Aryl esters
Carboxylic acids
Esters
Anhydrides
Urea
NHCs (N-heterocyclic carbenes)
Diverse Asymmetric Synthetic Applications of Isothiourea Catalysis
Acyl Transfer and Kinetic Resolution Processes
Isothiourea catalysts excel in promoting acyl transfer reactions, which are fundamental to kinetic resolution and desymmetrization strategies. These processes allow for the separation of enantiomers from a racemic mixture or the selective functionalization of prochiral molecules to generate chiral products.
Enantioselective Acylative Kinetic Resolution of Alcohols and Lactols
The acylative kinetic resolution (KR) of secondary alcohols is a prominent application of chiral isothiourea catalysts. st-andrews.ac.uk This method provides access to enantioenriched alcohols by selectively acylating one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov The isothiourea catalyst HyperBTM has proven to be highly effective in this regard, demonstrating high selectivity in the resolution of various secondary alcohols, including benzylic, allylic, and propargylic types. st-andrews.ac.uknih.gov
A notable challenge in this field has been the resolution of aryl-alkenyl substituted secondary alcohols, where the catalyst must differentiate between two sp²-hybridized substituents. nih.gov Using HyperBTM (1 mol%) with isobutyric anhydride (B1165640), a broad range of these challenging substrates have been resolved with high selectivity factors (S values up to 1980). nih.gov The success of this methodology has been demonstrated on a gram scale, yielding over a gram of each enantiomer with high enantiomeric purity. nih.gov The efficiency of the resolution is influenced by the electronic properties of the aryl substituent, with electron-rich and naphthyl groups generally providing higher selectivity. st-andrews.ac.uknih.gov
The development of polymer-supported HyperBTM has further enhanced the practical utility of this method, allowing for catalyst recycling and application in continuous flow processes. st-andrews.ac.ukresearchgate.net This supported catalyst has been successfully used to resolve a wide array of secondary alcohols with good to excellent selectivity. st-andrews.ac.uk
The scope of isothiourea-catalyzed KR extends to more complex substrates like tertiary α-hydroxy esters. nih.govresearchgate.net For these sterically demanding alcohols, isothiourea catalysts can achieve high selectivity factors, although in some cases, isoselenourea catalysts have shown superior reactivity. nih.govresearchgate.net The presence of a carbonyl group adjacent to the alcohol is crucial for achieving high enantiodiscrimination. nih.gov
Dynamic kinetic resolution (DKR), which combines enantioselective acylation with in situ racemization of the slower-reacting enantiomer, has also been achieved using a tandem system of HyperBTM and a ruthenium complex. acs.orgosi.lv This approach allows for the theoretical conversion of a racemate into a single enantiomer of the acylated product with high enantioselectivity. acs.org
Table 1: Isothiourea-Catalyzed Kinetic Resolution of Secondary Alcohols
| Catalyst | Substrate Type | Acylating Agent | Selectivity (s) | Reference |
|---|---|---|---|---|
| HyperBTM | Aryl-alkenyl secondary alcohols | Isobutyric anhydride | Up to 1980 | nih.gov |
| Polymer-supported HyperBTM | Benzylic, allylic, propargylic alcohols | Propionic or isobutyric anhydride | Up to 600 | st-andrews.ac.uk |
| HyperBTM | Tertiary α-hydroxy esters | Acetic anhydride | Up to 200 | nih.govresearchgate.net |
Asymmetric Silylation of Alcohols
Beyond acylation, isothiourea catalysts are effective in promoting the enantioselective silylation of alcohols, offering an alternative method for kinetic resolution. nsf.govrsc.orgsc.edursc.org This process typically employs a silyl (B83357) chloride, such as triphenylsilyl chloride, in the presence of a chiral isothiourea catalyst like tetramisole (B1196661) or benzotetramisole. nsf.govrsc.org
Mechanistic studies, including reaction progress kinetic analysis (RPKA), have been crucial in understanding and optimizing these silylation reactions. nsf.govrsc.orgrsc.org These investigations have revealed that the reaction kinetics can be complex, with an unexpected higher order in the silyl chloride, suggesting a multi-step mechanism involving the catalyst and the silylating agent. nsf.govrsc.org The steric and electronic properties of the catalyst, silylating agent, and alcohol all play a significant role in the reaction's efficiency and selectivity. sc.edu
The development of this methodology has expanded the toolkit for obtaining enantioenriched alcohols, demonstrating the versatility of isothiourea catalysts in activating different types of electrophiles. sc.edu
Desymmetrization Strategies
The desymmetrization of prochiral and meso-diols is a powerful strategy for the synthesis of chiral molecules with multiple stereocenters in a single step. nih.gov Isothiourea catalysts have been successfully employed in the acylative desymmetrization of meso-diols. nih.gov
A highly efficient method for the desymmetrization of acyclic meso-1,3-diols has been developed using chiral isothiourea catalysts. acs.orgacs.org The introduction of π-systems into the diol substrates proved beneficial for reactivity and enantioselectivity. acs.orgacs.org This strategy has been applied to the total synthesis of natural products, such as the antiosteoporotic diarylheptanoid (−)-diospongin A, highlighting its synthetic utility. acs.org The reaction proceeds with high enantioselectivity (up to >99:1 er) and has been successfully performed on a gram scale. acs.org
The desymmetrization of silicon-centered bisphenols has also been achieved through isothiourea-catalyzed monoacylation, providing access to valuable tetrasubstituted organosilanes with good to excellent enantioselectivity. acs.org
Table 2: Isothiourea-Catalyzed Desymmetrization of meso-Diols
| Catalyst | Substrate | Acylating Agent | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Isothiourea 1b | syn-1,3-diarylpropane-1,3-diols | Propionic anhydride | Up to 99.1:0.9 | acs.org |
Atroposelective N-Acylation of Sulfonamides
Isothiourea catalysis has also been extended to the synthesis of axially chiral compounds through atroposelective N-acylation. acs.orgnih.govacs.org A notable application is the N-acylation of sulfonamides using the commercially available isothiourea catalyst, (S)-HBTM. acs.orgnih.govacs.org This method provides access to N-sulfonyl anilide products, which represent a novel class of axially chiral scaffolds, with good to high enantiopurity. acs.orgnih.gov The resulting products have demonstrated utility as chiral iodine catalysts in other asymmetric transformations. acs.orgnih.gov This development opens up new avenues for the synthesis of previously challenging atropisomeric structures. acs.org
Carbon-Carbon Bond Forming Reactions
In addition to acyl and silyl transfer, isothiourea catalysts are capable of promoting various carbon-carbon bond-forming reactions, further demonstrating their versatility in asymmetric synthesis.
Michael Addition Reactions
The enantioselective Michael addition is a powerful tool for stereoselective C-C bond formation. acs.org Isothiourea catalysts, such as HyperBTM, have been successfully utilized in the Michael addition of malonates to α,β-unsaturated aryl esters. acs.orgnih.gov This reaction proceeds with excellent enantioselectivity (typically >99:1 er) and good yields. acs.orgnih.gov A key feature of this system is the multifunctional role of the p-nitrophenoxide leaving group, which acts as a proton shuttle and a secondary nucleophile to facilitate catalytic turnover. acs.orgnih.gov
The scope of isothiourea-catalyzed Michael additions also includes the addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters, generating products with two contiguous stereocenters, one of which is a quaternary center, with high diastereo- and enantioselectivity. scispace.com Furthermore, the reaction of thioureas and selenoureas with α,β-unsaturated esters through a Michael addition-lactamization cascade provides access to iminothia- and iminoselenazinanone heterocycles with excellent enantiocontrol. nih.gov This protocol has been extended to the synthesis of atropisomeric products by using unsymmetrical thio- and selenoureas. nih.gov
Table 3: Isothiourea-Catalyzed Michael Addition Reactions
| Catalyst | Nucleophile | Electrophile | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| HyperBTM | Malonates | α,β-Unsaturated p-nitrophenyl esters | Up to >99:1 | acs.orgnih.gov |
| HyperBTM | 3-Aryloxindoles | α,β-Unsaturated p-nitrophenyl esters | Up to 99:1 | scispace.com |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. Isothiourea catalysis has been instrumental in developing highly enantioselective formal cycloadditions, including [4+2], [2+2], and [3+2] variants, through the generation of C(1)-ammonium enolate intermediates.
Isothiourea-catalyzed formal [4+2] cycloadditions provide access to a variety of six-membered heterocycles. These reactions typically involve the reaction of a C(1)-ammonium enolate, generated from a carboxylic acid derivative, with a suitable 4π-component. A key development in this area is the use of immobilized catalysts, such as the polystyrene-supported isothiourea designated as Isothiourea-1a . scispace.com This solid-supported catalyst has proven to be highly efficient and versatile in formal [4+2] cycloadditions between in situ activated arylacetic acids and unsaturated heterocycles like alkylidene pyrazolones. scispace.com
The use of This compound offers significant practical advantages, including high recyclability and suitability for continuous flow processes, without significant loss of catalytic activity or enantioselectivity. scispace.com These reactions produce six-membered heterocycles and spiro-heterocycles, such as oxindole (B195798) spiropyranopyrazolones, in high yields and with excellent enantioselectivities. scispace.com The reaction mechanism is believed to proceed through the formation of an acyl ammonium (B1175870) intermediate, followed by deprotonation to form a C(1)-ammonium enolate, which then undergoes a stepwise [4+2] cycloaddition with the electrophile. rsc.org
| Electrophile | Catalyst | Yield (%) | dr | ee (%) |
| Alkylidene Pyrazolone | This compound | up to 99 | >95:5 | up to 99 |
| Methyleneindolinone | This compound | up to 98 | >95:5 | up to 99 |
| α-Chloro Cyclic Hydrazone | Isothiourea | up to 99 | >20:1 | >99 |
This table summarizes results for [4+2] annulations, highlighting the performance of this compound and other catalysts. scispace.comrsc.org
The formal [2+2] cycloaddition catalyzed by isothioureas is a highly effective method for synthesizing β-lactones, which are versatile synthetic intermediates. nih.govacs.org This transformation involves the reaction of a C(1)-ammonium enolate, generated in situ from an arylacetic anhydride or a carboxylic acid activated with a reagent like pivaloyl chloride, with a ketonic electrophile. nih.govacs.org The isothiourea catalyst HyperBTM is frequently used to promote this concerted, asynchronous [2+2] cycloaddition. nih.govacs.org
A notable application is the reaction between C(1)-ammonium enolates and N-alkyl isatins to produce spirocyclic β-lactones. nih.govresearchgate.net These β-lactones can be highly unstable, often undergoing spontaneous decarboxylation. nih.gov To circumvent this, they are typically trapped in situ by ring-opening with a nucleophile, such as an amine, to yield stable, highly enantioenriched β-hydroxyamides. nih.govacs.orgresearchgate.net This methodology provides access to products with excellent enantiomeric ratios, although diastereoselectivity can sometimes be affected by in situ epimerization of the initially formed β-lactone. nih.govacs.org
| Anhydride | Electrophile | Catalyst | Yield (%) | dr | er |
| Phenylacetic Anhydride | N-Benzyl Isatin (B1672199) | HyperBTM | 81 | 76:24 | >99:1 |
| 4-Methoxyphenylacetic Anhydride | N-Benzyl Isatin | HyperBTM | 83 | 81:19 | >99:1 |
| Phenylacetic Anhydride | N-Methyl Isatin | HyperBTM | 79 | 74:26 | >99:1 |
This table showcases representative results for the [2+2] cycloaddition followed by amine trapping. nih.govresearchgate.net
Isothiourea catalysis also facilitates formal [2+3] cycloadditions, providing a route to five-membered heterocyclic rings. These reactions leverage the reactivity of isothiourea-generated ammonium enolates with various 1,3-dipole synthons. For example, a highly enantioselective Lewis base-catalyzed formal [3+2] cycloaddition between ammonium enolates and oxaziridines has been developed to produce stereodefined oxazolidin-4-ones in high yields. bath.ac.uk
Another strategy involves the asymmetric acs.orgresearchgate.net-rearrangement of allylic ammonium ylides, catalyzed by isothioureas like benzotetramisole. acs.org This process, while formally a rearrangement, proceeds through intermediates that share characteristics with cycloaddition pathways, ultimately generating syn-α-amino acid derivatives with excellent diastereo- and enantioselectivity. acs.org Additionally, bifunctional thiourea (B124793) catalysts have been employed in asymmetric [3+2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins, affording complex dispiro[indene-pyrrolidine-pyrimidine]s. beilstein-journals.org
Reactions Involving C(1)-Ammonium Enolates
C(1)-ammonium enolates are potent synthetic intermediates generated catalytically from carboxylic acid derivatives using isothiourea Lewis base organocatalysts. st-andrews.ac.uknih.gov These zwitterionic species are formed through the acylation of the isothiourea catalyst by a reactive carboxylic acid precursor (such as an anhydride or an activated ester), followed by deprotonation of the resulting acyl ammonium ion. st-andrews.ac.uk The resulting C(1)-ammonium enolate is a highly reactive nucleophile capable of participating in a wide array of enantioselective C-C and C-X bond-forming reactions. nih.govresearchgate.net
Cooperative Catalysis with Brønsted Acids and Transition Metals
Isothiourea catalysis has been successfully merged with other catalytic systems, such as Brønsted acids and transition metals, to achieve novel transformations. This cooperative approach involves the simultaneous activation of both the nucleophile (via isothiourea) and the electrophile (via the co-catalyst).
With Brønsted acids , a dual catalytic system enables the enantioselective aminomethylation of arylacetic acid esters. nih.gov In this system, the isothiourea catalyst generates the C(1)-ammonium enolate from an arylacetic acid ester, while a Brønsted acid co-catalyst facilitates the in situ formation of a reactive iminium ion electrophile from a stable hemiaminal ether precursor. nih.govresearchgate.net The subsequent reaction between the ammonium enolate and the iminium ion provides access to valuable α-aryl-β²-amino esters with high enantioselectivity. nih.govst-andrews.ac.uk Mechanistic studies support a pathway involving the C(1)-ammonium enolate rather than a dynamic kinetic resolution process. nih.govresearchgate.netresearchgate.net This methodology has been applied to the synthesis of bioactive molecules such as (S)-Venlafaxine⋅HCl and (S)-Nakinadine B. nih.gov
| Entry | Aryl Ester Substrate | Amine Precursor | Yield (%) | er |
| 1 | Phenylacetyl-PFP-ester | (methoxymethyl)dibenzylamine | 92 | 95:5 |
| 2 | 4-Methoxyphenylacetyl-PFP-ester | (methoxymethyl)dibenzylamine | 88 | 95:5 |
| 3 | 4-Chlorophenylacetyl-PFP-ester | (methoxymethyl)dibenzylamine | 94 | 96:4 |
| 4 | 2-Naphthylacetyl-PFP-ester | (methoxymethyl)dibenzylamine | 85 | 94:6 |
| 5 | Phenylacetyl-PFP-ester | (methoxymethyl)bis(4-methoxybenzyl)amine | 89 | 95:5 |
| PFP = Pentafluorophenyl. Data sourced from studies on cooperative isothiourea and Brønsted acid catalysis. nih.govst-andrews.ac.uk |
Cooperative catalysis with transition metals , particularly palladium, enables the direct enantioselective α-allylation of pyrrole (B145914) acetic acid esters. nih.gov This relay catalysis involves the isothiourea generating the nucleophilic C(1)-ammonium enolate, while a palladium catalyst concurrently generates a π-allyl-Pd electrophilic species from an allylic phosphate (B84403). nih.govacs.org The interception of the electrophilic palladium complex by the ammonium enolate results in the formation of functionalized α-amino acid derivatives and other α-allylated products in good yields and high stereoselectivity. nih.govnih.govresearchgate.net
| Entry | Pyrrole Ester Nucleophile | Allylic Phosphate Electrophile | Yield (%) | er |
| 1 | 2-Pyrroleacetyl-PFP-ester | Cinnamyl diethyl phosphate | 91 | 97:3 |
| 2 | Tolmetin-PFP-ester | Cinnamyl diethyl phosphate | 85 | 96:4 |
| 3 | 2-Pyrroleacetyl-PFP-ester | (E)-4-phenylbut-2-en-1-yl diethyl phosphate | 88 | 97:3 |
| 4 | 2-Pyrroleacetyl-PFP-ester | (E)-hex-2-en-1-yl diethyl phosphate | 80 | 96:4 |
| PFP = Pentafluorophenyl. Data reflects outcomes from cooperative isothiourea/palladium catalysis. nih.gov |
Functionalization of Glycine (B1666218) Schiff Base Derivatives
Isothiourea catalysis provides a conceptually new approach for the enantioselective α-functionalization of glycine Schiff base derivatives through a covalent activation strategy. st-andrews.ac.uknih.gov Traditionally, the functionalization of these substrates relies on non-covalent interactions like phase-transfer catalysis. st-andrews.ac.ukiu.edu By using an activated aryl ester of a glycine Schiff base, an isothiourea catalyst can generate a C(1)-ammonium enolate intermediate. st-andrews.ac.uknih.govresearchgate.net This represents the first application of covalent asymmetric organocatalytic activation to glycine Schiff bases. nih.gov
This nucleophilic intermediate readily participates in conjugate additions to various electrophiles. The methodology has been successfully demonstrated for 1,6-additions to para-quinone methides (p-QMs) and 1,4-additions to Michael acceptors, yielding a diverse range of α-functionalised α-amino acid derivatives. st-andrews.ac.uknih.govnih.gov The activated aryl ester products can be further transformed into advanced amino acid-based esters, amides, or thioesters. nih.govresearchgate.net
| Entry | para-Quinone Methide (p-QM) Electrophile | Yield (%) | dr | er |
| 1 | 2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienone | 91 | 65:35 | 94:6 |
| 2 | 2,6-di-tert-butyl-4-(4-chlorobenzylidene)-cyclohexa-2,5-dienone | 95 | 60:40 | 93:7 |
| 3 | 2,6-di-tert-butyl-4-(4-nitrobenzylidene)-cyclohexa-2,5-dienone | 88 | 55:45 | 92:8 |
| 4 | 2,6-di-tert-butyl-4-(thiophen-2-ylmethylene)-cyclohexa-2,5-dienone | 85 | 60:40 | 95:5 |
| Reactions performed with glycine Schiff base PNP ester and HyperBTM catalyst. researchgate.net |
Synthesis of β-Lactams and β-Amino Esters
The generation of C(1)-ammonium enolates via isothiourea catalysis is a powerful tool for the construction of key heterocyclic structures, including precursors to β-amino acids.
The synthesis of highly enantioenriched spirocyclic β-lactones is achieved through an enantioselective [2+2] cycloaddition. nih.govacs.org In this process, an isothiourea catalyst, such as HyperBTM, generates a C(1)-ammonium enolate from a 2-arylacetic anhydride. nih.gov This enolate then undergoes a concerted asynchronous [2+2] cycloaddition with an N-alkyl isatin to form a spirocyclic β-lactone intermediate. nih.govacs.org While β-lactones are the direct product, their in situ ring-opening with an amine nucleophile provides access to β-hydroxyamides, which are versatile precursors for β-amino acids and their derivatives. nih.gov
| Entry | 2-Arylacetic Anhydride | N-Alkyl Isatin | Amine Nucleophile | Yield (%) | dr | er |
| 1 | Phenylacetic anhydride | N-Benzylisatin | Benzylamine | 85 | 92:8 | >99:1 |
| 2 | 4-Chlorophenylacetic anhydride | N-Benzylisatin | Benzylamine | 82 | 85:15 | >99:1 |
| 3 | Phenylacetic anhydride | N-Methylisatin | Allylamine | 78 | 90:10 | >99:1 |
| 4 | 4-Methoxyphenylacetic anhydride | N-Allylisatin | Benzylamine | 80 | 88:12 | >99:1 |
| Data from the isothiourea-catalyzed [2+2] cycloaddition and subsequent in situ ring-opening. nih.gov |
The synthesis of β-amino esters , specifically α-aryl-β²-amino esters, is accomplished using the cooperative catalysis strategy involving an isothiourea and a Brønsted acid, as detailed in section 5.2.3.1. nih.govst-andrews.ac.uk The process facilitates an enantioselective aminomethylation of arylacetic acid esters, directly yielding the desired β-amino ester products with high efficiency and stereocontrol. nih.gov
Pyrrolizine Synthesis
Isothiourea catalysis enables the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives, which are core structures in many biologically active alkaloids. st-andrews.ac.uknih.govrsc.org The process involves a one-pot intramolecular Michael addition-lactonization followed by a ring-opening step. st-andrews.ac.ukst-andrews.ac.ukresearchgate.net
The reaction begins with a pyrrole-derived enone-acid substrate. st-andrews.ac.uk This starting material is activated in situ (e.g., using pivaloyl chloride to form a mixed anhydride), which then reacts with an isothiourea catalyst like benzotetramisole (BTM) to generate the key C(1)-ammonium enolate. st-andrews.ac.uknih.gov This intermediate undergoes a stereoselective intramolecular Michael addition, which proceeds via a favored transition state to form a new C-C bond and set two stereocenters, yielding a pyrrolizine dihydropyranone. st-andrews.ac.uk This bicyclic lactone is then directly subjected to ring-opening with a nucleophile, such as methanol (B129727) or various amines, to furnish the desired pyrrolizine esters or amides with outstanding diastereoselectivity and enantioselectivity. st-andrews.ac.uknih.govrsc.org
| Entry | Enone Substituent (R¹) | Nucleophile | Yield (%) | dr | er |
| 1 | Phenyl | Methanol | 86 | >95:5 | >99:1 |
| 2 | 4-Bromophenyl | Methanol | 78 | >95:5 | >99:1 |
| 3 | 2-Thienyl | Methanol | 77 | >95:5 | 99:1 |
| 4 | Phenyl | Allylamine | 81 | >95:5 | 98.5:1.5 |
| 5 | Phenyl | Pyrrolidine (B122466) | 99 | >95:5 | >99:1 |
| Data from the BTM-catalyzed synthesis of pyrrolizine derivatives. nih.gov |
Carbon-Heteroatom Bond Forming Reactions
Beyond its extensive use in carbon-carbon bond formation, isothiourea catalysis has emerged as a powerful strategy for the stereoselective construction of carbon-heteroatom bonds.
Isothiourea-Catalyzed Glycosylations
A significant recent development in isothiourea catalysis is its application to stereoselective glycosylation reactions. rsc.orgrsc.org This methodology provides a catalytic strategy to form α-glycosidic linkages, a fundamental challenge in carbohydrate synthesis. rsc.org Using a commercially available isothiourea catalyst such as HyperBTM, the reaction efficiently produces both α-1,2-cis and α-1,2-trans glycosides from glycosyl halide donors (bromides or chlorides). rsc.orgrsc.orgresearchgate.net
The proposed mechanism involves the isothiourea acting as a potent nucleophilic catalyst that displaces the halide from the anomeric position of the glycosyl donor. rsc.org This forms a highly reactive glycosyl-isothiouronium salt intermediate. This activated species is then intercepted by a glycosyl acceptor (an alcohol), leading to the formation of the desired α-glycosidic bond and regeneration of the isothiourea catalyst. rsc.org A key advantage of this method is its ability to achieve high α-selectivity without the need for participating or directing groups at the C2 position of the glycosyl donor, which are often required in traditional glycosylation strategies. rsc.orgresearchgate.net
| Entry | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | α:β Selectivity |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | 85 | >20:1 |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | 82 | >20:1 |
| 3 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl chloride | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 75 | >20:1 |
| 4 | 2-Deoxy-3,4,6-tri-O-benzyl-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside | 78 | 10:1 |
| Data reflects the use of HyperBTM as the catalyst for α-selective glycosylations. rsc.org |
Amide Synthesis via Amine Activation
The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on the activation of carboxylic acids. However, an alternative strategy involving the activation of amines has emerged as a powerful approach, particularly through the use of isothiourea catalysts. This method offers a unique pathway to construct amide bonds, often with high efficiency and under mild conditions, by transforming the amine into a more reactive isothiourea intermediate.
A significant advancement in this area is the iron-catalyzed cross-coupling of N-aryl isothioureas with carboxylic acids to form N-arylamides. researchgate.netnih.govacs.org This method represents a departure from classical amide synthesis by activating the amine component. The required isothioureas are readily prepared from commercially available anilines, tert-butyl isocyanide, and S-phenyl benzenethiosulfonate through a three-component reaction. researchgate.netnih.gov
The subsequent coupling reaction with a broad range of carboxylic acids is facilitated by an iron catalyst, such as Fe(acac)₃. nih.gov This protocol has demonstrated remarkable functional group tolerance and can be applied to the synthesis of sterically hindered amides that are challenging to prepare using conventional methods. nih.gov The optimization of reaction conditions has shown that the substituents on the isothiourea have a significant impact on reactivity, with N-tert-butyl-S,N'-diphenylisothiourea providing excellent results. nih.gov
This amine activation strategy has also been successfully extended to the synthesis of N-arylamino acid amides. researchgate.net In this case, N-arylamines are first activated as isothioureas and then reacted with amino acids in the presence of an iron catalyst. researchgate.netsemanticscholar.org A key advantage of this method is the preservation of stereochemical integrity, with chiral amino acids showing little to no epimerization. researchgate.net The reaction accommodates a wide variety of amino acid side chains, including those with hydroxyl, amide, and thioether functionalities. researchgate.net
The general mechanism for this amine activation approach involves the isothiourea acting as a surrogate for the amine, which then reacts with the carboxylic acid to form the amide bond. Mechanistic studies support the proposed pathway and highlight the novelty of this approach in amide synthesis. researchgate.netnih.gov
Beyond direct coupling with carboxylic acids, isothiourea catalysis can lead to the formation of amides through the derivatization of intermediate products. For instance, in the isothiourea-catalyzed enantioselective 1,6-conjugate addition of para-nitrophenyl (B135317) esters to para-quinone methides, the resulting ester products can be converted in situ to the corresponding amides by the addition of an amine, such as benzylamine, in high yields. nih.gov Similarly, α-functionalized α-amino acid derivatives, synthesized via isothiourea-catalyzed 1,4- and 1,6-addition reactions of glycine Schiff base aryl esters, can be readily transformed into a variety of amides. semanticscholar.org
The following tables summarize the research findings on isothiourea-catalyzed amide synthesis via amine activation, showcasing the scope and efficiency of this methodology.
Table 1: Iron-Catalyzed Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids nih.gov
| Carboxylic Acid | Isothiourea | Amide Product | Yield (%) |
| Benzoic acid | N-tert-butyl-S,N'-diphenylisothiourea | N-phenylbenzamide | 95 |
| 4-Methoxybenzoic acid | N-tert-butyl-S,N'-diphenylisothiourea | 4-Methoxy-N-phenylbenzamide | 92 |
| 2-Naphthoic acid | N-tert-butyl-S,N'-diphenylisothiourea | N-phenyl-2-naphthamide | 88 |
| Cyclohexanecarboxylic acid | N-tert-butyl-S,N'-diphenylisothiourea | N-phenylcyclohexanecarboxamide | 75 |
| Acetic acid | N-tert-butyl-S,N'-diphenylisothiourea | N-phenylacetamide | 60 |
Table 2: Synthesis of N-Arylamino Acid Amides via Isothiourea Activation researchgate.net
| Amino Acid | N-Arylisothiourea | Amide Product | Yield (%) | Epimerization |
| L-Alanine | N-(4-methoxyphenyl)isothiourea | N-(4-methoxyphenyl)-L-alaninamide | 85 | Low |
| L-Phenylalanine | N-phenylisothiourea | N-phenyl-L-phenylalaninamide | 82 | Low |
| L-Leucine | N-(4-chlorophenyl)isothiourea | N-(4-chlorophenyl)-L-leucinamide | 78 | Low |
| Glycine | N-phenylisothiourea | N-phenylglycinamide | 90 | N/A |
| L-Proline | N-phenylisothiourea | N-phenyl-L-prolinamide | 75 | Low |
Table 3: Amide Formation via In Situ Derivatization in Isothiourea Catalysis semanticscholar.orgnih.gov
| Reaction Type | Isothiourea Catalyst | Intermediate Product | Amine Nucleophile | Final Amide Product | Yield (%) |
| 1,6-Conjugate Addition | Tetramisole | p-Nitrophenyl ester | Benzylamine | N-Benzyl-3-(2,6-di-tert-butyl-4-hydroxyphenyl)-3-phenylpropanamide | up to 99 |
| 1,4-Michael Addition | HyperBTM | Glycine Schiff base aryl ester | Morpholine (B109124) | α-(2,2-Disulfonylvinyl)glycine morpholine amide | 89 |
| 1,4-Michael Addition | HyperBTM | Glycine Schiff base aryl ester | Pyrrolidine | α-(2,2-Disulfonylvinyl)glycine pyrrolidine amide | 81 |
| 1,6-Conjugate Addition | Tetramisole | Glycine Schiff base aryl ester | N-Boc-piperazine | α-(aryl)glycine N-Boc-piperazine amide | 75 |
Computational Methodologies in Isothiourea Catalysis Research
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of isothiourea catalysis, DFT calculations have been instrumental in mapping out the pathways of complex chemical transformations. These studies allow for a detailed examination of reaction intermediates and transition states, which are often transient and difficult to observe experimentally.
A cornerstone of DFT studies in catalysis is the analysis of transition states and the calculation of energetic profiles for reaction pathways. The transition state is a high-energy, transient configuration of atoms that must be surmounted for a reaction to proceed. By locating and characterizing these transition states, researchers can determine the rate-limiting step of a reaction and understand the factors that influence its kinetics.
Energetic profiles, often depicted as reaction coordinate diagrams, illustrate the change in energy as reactants are converted into products. These profiles provide a quantitative measure of the activation barriers for each step in a reaction mechanism. For instance, in isothiourea-catalyzed reactions, DFT calculations can be used to compare the energy barriers of competing pathways, thereby explaining the observed product distribution. Computational studies have been employed to understand the factors leading to high stereocontrol in reactions such as isothiourea-catalyzed enantioselective pyrrolizine synthesis, predicting that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored nih.govresearchgate.net.
Table 1: Hypothetical Relative Free Energies of Transition States for Competing Reaction Pathways Calculated by DFT.
| Transition State | Pathway | Relative Free Energy (kcal/mol) | Corresponding Stereoisomer |
|---|---|---|---|
| TS-A | Major Pathway | 15.2 | (R,R) |
| TS-B | Minor Pathway | 18.5 | (S,S) |
| TS-C | Side Reaction 1 | 20.1 | N/A |
| TS-D | Side Reaction 2 | 22.7 | N/A |
A significant application of DFT in isothiourea catalysis is the prediction of stereochemical outcomes. Chiral isothiourea catalysts are renowned for their ability to induce high levels of enantioselectivity in a wide range of chemical transformations. DFT calculations can elucidate the origin of this stereocontrol by modeling the interactions between the chiral catalyst, the substrate, and the reagents in the stereodetermining transition state.
By comparing the energies of the diastereomeric transition states that lead to different enantiomers of the product, researchers can predict which enantiomer will be formed preferentially. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, that are responsible for the observed stereoselectivity. For example, computational modeling has been used to probe the stereodetermining step in isothiourea-catalyzed conjugate addition cyclization reactions, identifying the Michael addition between a cationic catalyst-N-acyl complex and a carbon nucleophile as the key step whiterose.ac.uk.
Exploration of Non-Covalent Interactions and Conformational Landscape
Non-covalent interactions play a crucial role in the efficacy and selectivity of isothiourea catalysts. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are responsible for the precise positioning of the substrate and reagents within the catalyst's chiral environment. Computational methods are particularly well-suited for studying these weak interactions, providing detailed information about their geometry and strength.
The conformational landscape of the isothiourea catalyst and its complexes with substrates is also a critical factor in determining the outcome of a reaction. Isothiourea catalysts can often exist in multiple conformations, and only one of these may be catalytically active. Computational studies can map out the potential energy surface of the catalyst, identifying the most stable conformers and the energy barriers for interconversion between them. This information is vital for understanding the catalyst's behavior in solution and for designing new catalysts with improved properties. The conformational flexibility of thiourea-based catalysts has been shown to be dependent on the solvent, which can impact the catalytic activity nih.gov.
Table 2: Key Non-Covalent Interactions in a Hypothetical Isothiourea-Substrate Complex Identified by Computational Analysis.
| Interaction Type | Interacting Groups | Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Catalyst N-H --- Substrate C=O | 1.85 | -5.2 |
| π-π Stacking | Catalyst Phenyl Ring --- Substrate Aromatic Ring | 3.50 | -2.8 |
| C-H/π Interaction | Substrate C-H --- Catalyst Phenyl Ring | 2.90 | -1.5 |
Quantum Chemical Simulations of Chalcogen Bonding Effects
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (sulfur, selenium, or tellurium) as an electrophilic center. In the context of isothiourea catalysis, the sulfur atom of the isothiourea moiety can participate in chalcogen bonding, influencing the catalyst's structure and reactivity. Quantum chemical simulations are essential for characterizing these interactions and understanding their impact on the catalytic cycle.
These simulations can quantify the strength of chalcogen bonds and reveal how they contribute to the stabilization of key intermediates and transition states. For example, a stabilizing 1,5-O···S chalcogen bonding interaction has been proposed to provide a conformational bias in the (Z)-ammonium enolate intermediate in certain isothiourea-catalyzed reactions acs.org. This interaction can enforce a specific geometry that is crucial for achieving high stereoselectivity. The ability of computational methods to model these subtle electronic effects provides a deeper understanding of the role of the chalcogen atom in isothiourea catalysis and opens up new avenues for the design of more efficient catalysts. Chalcogen bonding can play a significant role in directing asymmetric organic reactions by stabilizing intermediates rsc.org.
Advanced Methodological Developments and Future Research Directions
Sustainable and Green Chemistry Aspects
Sustainability is a paramount concern in modern chemical synthesis, and isothiourea catalysis is actively contributing to this goal through several key strategies.
A significant advancement in the practical application of isothiourea catalysts is their immobilization onto solid supports, which facilitates their recovery and reuse. Immobilized isothiourea catalysts, such as the polystyrene-supported catalyst (1a) and HyperBTM , have demonstrated remarkable recyclability, often maintaining high activity and enantioselectivity over multiple reaction cycles. For instance, the immobilized isothiourea (1a) has been successfully recycled for up to 11 cycles, achieving an accumulated turnover number (TON) of 76.8 without significant loss in yield or enantiomeric excess (ee) scispace.comacs.org. Similarly, other immobilized isothiourea catalysts have shown good recyclability, with some being reused for four runs without loss in stereoselectivity and only a marginal decrease in yield nih.gov. The HyperBTM-derived immobilised catalysts have also been reported to be readily recycled with no loss in activity or selectivity researchgate.net. This reusability is crucial for reducing waste and improving the economic viability of catalytic processes thieme-connect.com.
Table 1: Recyclability of Immobilized Isothiourea Catalysts
| Catalyst Type | Example/Identifier | Number of Cycles | Accumulated TON | Key Findings | References |
| Polystyrene-supported isothiourea | (1a) | 11 | 76.8 | High recyclability, no loss in yield or ee scispace.comacs.org | scispace.comacs.org |
| Immobilised isothiourea catalyst | - | 4 | - | No loss in stereoselectivity, marginal decrease in yield nih.gov | nih.gov |
| HyperBTM-derived immobilised | - | - | - | Readily recycled, no loss in activity or selectivity researchgate.net | researchgate.net |
| Polystyrene-supported isothiourea | - | - | - | Good recyclability, no significant loss in activity or selectivity thieme-connect.com | thieme-connect.com |
| Immobilised isothiourea | HyperBTM | - | - | Recycled by filtration; potential mechanical degradation noted researchgate.netacs.org | researchgate.netacs.org |
The integration of immobilized isothiourea catalysts into continuous flow systems represents a significant step towards greener and more efficient chemical manufacturing. These systems offer advantages such as improved control over reaction parameters, enhanced safety, and easier scale-up. For example, an extended-operation continuous flow process using immobilized isothiourea (1a) demonstrated no decrease in yield or ee after 18 hours of operation scispace.comacs.org. Similarly, HyperBTM immobilized on a polymer support has been successfully employed in packed bed reactors for continuous flow synthesis, allowing for simultaneous product separation and catalyst retention researchgate.netacs.orgacs.org. This approach has enabled the production of significant quantities of product, such as 4.4 g of product from a continuous flow protocol nih.gov, and demonstrated high catalytic performance and durability, with one system running continuously for over 50 days researchgate.net.
Table 2: Continuous Flow Applications of Isothiourea Catalysts
| Catalyst Type | Process Type | Duration/Scale | Key Findings | References |
| Immobilized Isothiourea (1a) | Continuous flow | 18 h | No decrease in yield or ee scispace.comacs.org | scispace.comacs.org |
| Immobilised isothiourea catalyst | Continuous flow | 4.4 g product | Enabled by sequential preactivation and reaction set-up nih.gov | nih.gov |
| Polymer-supported HyperBTM | Packed bed reactor | 15 mmol scale | Enantioselective synthesis, simultaneous separation of supported catalyst researchgate.netacs.orgacs.org | researchgate.netacs.orgacs.org |
| Polystyrene-supported isothiourea | Continuous flow | >50 days continuous run | Much higher catalytic performance than batch; extremely strong durability researchgate.net | researchgate.net |
| Isothiourea catalyst | Continuous flow | - | Allows application in continuous-flow processes thieme-connect.com | thieme-connect.com |
Scalability of Isothiourea-Catalyzed Reactions
Table 3: Scalability of Isothiourea-Catalyzed Reactions
| Catalyst Type / Reaction Class | Scale Demonstrated | Product Yield / Stereoselectivity | Notes | References |
| Isothiourea (+)-BTM 12 catalyzed acs.orgnih.gov-rearrangement | 9.6 mmol starting salt | 1.95 g product (86% yield, 95:5 dr, 95% ee) | Readily scalable scispace.com | scispace.com |
| Polymer-supported HyperBTM catalyzed Michael addition–cyclization | 15 mmol scale | 68% overall yield, 98:2 er | Demonstrated scale-up in continuous flow researchgate.netacs.org | researchgate.netacs.org |
| Preparation of chiral HBTM catalysts | Gram scale | Very high yields and excellent optical purity (>99% ee) | Efficient preparation method irb.hr | irb.hr |
Rational Design of Enhanced Isothiourea Catalysts
The rational design of isothiourea catalysts, often guided by computational studies, is key to improving their efficiency, selectivity, and substrate scope. Researchers are exploring modifications to the catalyst structure to fine-tune electronic and steric properties, thereby enhancing enantioselectivity and reactivity. For example, the introduction of specific functional groups onto an oxindole-based styrene (B11656) scaffold has led to catalysts achieving enantioselectivities of up to 98% ee nih.gov. Density Functional Theory (DFT) calculations have provided insights into the origin of stereoselectivity in isothiourea-catalyzed reactions, guiding the design of catalysts for highly stereoselective transformations with switchable chemoselectivities rsc.org. This approach allows for the systematic optimization of catalyst performance by understanding structure-activity relationships and transition state interactions nih.govrsc.org.
Exploration of Novel Reactivity and Transformation Modes
Isothiourea catalysts have proven versatile in mediating a broad spectrum of novel chemical transformations, expanding the synthetic chemist's toolkit. These include:
Asymmetric [4+2] Annulation Reactions : Polystyrene-supported isothiourea (1a) efficiently catalyzes formal [4+2] cycloadditions, yielding six-membered heterocycles and spiro-heterocycles with high yields and excellent enantioselectivities (e.g., oxindole (B195798) spiropyranopyrazolones) scispace.comacs.org.
acs.orgnih.gov-Rearrangement of Allylic Ammonium (B1175870) Ylides : Isothiourea (+)-BTM 12 promotes the asymmetric acs.orgnih.gov-rearrangement of allylic ammonium ylides, producing syn-configured α-amino acid derivatives with excellent stereocontrol (up to >99% ee) scispace.com.
[8+2] Cycloaddition Reactions : A recyclable immobilized isothiourea has been developed for enantioselective [8+2] annulation reactions between carboxylic acids and azaheptafulvenes, leading to enantiomerically enriched cycloheptatrienes fused to a pyrrolidone ring nih.gov.
Acylative Kinetic Resolution of Alcohols : Polymer-supported isothiourea catalysts are highly effective for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols, achieving high selectivity factors (s values up to 600) thieme-connect.comrsc.org.
Michael Addition-Cyclization Reactions : Isothiourea catalysts facilitate enantioselective Michael addition-cyclization reactions, forming various heterocyclic products with excellent enantiopurity (up to 97:3 er) researchgate.netacs.orgacs.org.
[3+3] Annulation : Isothiourea-catalyzed asymmetric [3+3] annulation reactions have been developed for the formation of N- and O-heterocyclic compounds from α,β-unsaturated aryl esters and 2-acylbenzazoles, offering switchable chemoselectivity rsc.org.
[2+2] Cycloaddition : Isothiourea catalysts promote enantioselective [2+2] cycloaddition of C(1)-ammonium enolates and N-alkyl isatins, yielding spirocyclic β-lactones with high diastereoselectivity and enantioselectivity (>99:1 er) nih.govacs.org.
Thia-Michael Addition and Cyclization : Isothiourea catalysts mediate enantioselective thia-Michael addition followed by cyclization, leading to iminothia- and iminoselenazinanones with high enantioselectivities rsc.org.
Reversible Michael Addition : The reversible Michael addition of aryl esters to 2-benzylidene malononitriles, catalyzed by isothioureas, allows for isolation of products with high yield and stereocontrol (up to 95:5 dr and 99:1 er) rsc.org.
Table 4: Novel Reactivity and Transformation Modes Catalyzed by Isothioureas
| Reaction Type | Catalyst Example(s) | Key Products / Transformations | Typical Yield / Stereoselectivity | References |
| Formal [4+2] cycloaddition | Immobilized Isothiourea (1a) | Six-membered heterocycles, spiro-heterocycles | High yields, excellent enantioselectivities (e.g., 97% mean ee) | scispace.comacs.org |
| acs.orgnih.gov-Rearrangement of Allylic Ammonium Ylides | Isothiourea (+)-BTM 12 | syn-α-amino acid derivatives | Up to >95:5 dr and >99% ee | scispace.com |
| [8+2] Cycloaddition | Recyclable Immobilized | Enantiomerically enriched cycloheptatrienes fused to pyrrolidone ring | Enantiomerically enriched | nih.gov |
| Acylative Kinetic Resolution of Alcohols | Polymer-supported | Resolved heterocyclic alcohols | Selectivity factors (s) up to 600 thieme-connect.com, 7–190 rsc.org | thieme-connect.comrsc.org |
| Michael Addition-Cyclization | Polymer-supported HyperBTM | Heterocyclic products | Good to excellent yields, up to 97:3 er researchgate.netacs.org, >99:1 er acs.org | researchgate.netacs.orgacs.org |
| [3+3] Annulation | Isothiourea | N- and O-heterocycles (dihydropyridone/dihydropyranone) | Highly stereoselective, switchable chemoselectivity rsc.org | rsc.org |
| [2+2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins | HyperBTM | Spirocyclic β-lactones | Up to 92:8 dr and >99:1 er (after ring opening) nih.govacs.org | nih.govacs.org |
| Thia-Michael Addition and Cyclization | Isothiourea | Iminothia-/iminoselenazinanones | High enantioselectivities rsc.org | rsc.org |
| Reversible Michael Addition of Aryl Esters to 2-Benzylidene Malononitriles | Isothiourea | Products with high yield and stereocontrol | Up to 95:5 dr and 99:1 er rsc.org | rsc.org |
Synergistic Catalysis with Other Catalytic Manifolds
The combination of isothiourea catalysis with other catalytic systems, particularly transition metal catalysis, offers a powerful strategy for synergistic catalysis. This approach allows for the simultaneous activation of different reaction partners, leading to new transformations and enhanced stereocontrol that are inaccessible by single-catalyst systems thieme.dersc.org. For instance, isothiourea-palladium (Pd) catalyst systems have been successfully employed for the enantioselective α-allylation of aryl acetic esters nih.gov. Similarly, chiral isothiourea (ITU)/achiral Pd-catalyst systems facilitate asymmetric α-allylation followed by lactam formation researchgate.net. These synergistic approaches leverage the complementary activation modes of both catalyst types, enabling complex bond formations and stereodivergent synthesis thieme.deacs.org.
Table 5: Synergistic Catalysis Involving Isothioureas
| Isothiourea Component | Co-catalyst/Manifold | Reaction Type / Application | Key Outcome / Benefit | References |
| Isothiourea | Palladium (Pd) | Enantioselective α-allylation of aryl acetic esters | Utilizes catalytic duality between isothiourea (C1 ammonium enolate formation) and Pd (allyl electrophile formation) nih.gov | nih.gov |
| BTM isothiourea | Palladium (Pd) | Synergistic approach for total syntheses of alkaloids | Enables complex transformations not achievable by single catalysts nih.gov | nih.gov |
| Chiral ITU | Achiral Pd-catalyst | Asymmetric α-allylation of activated aryl esters followed by lactam formation | Cooperative system, allows for novel transformations researchgate.net | researchgate.net |
| Isothiourea | Transition metal | Synergistic catalysis | Enables new reactions, improves efficiency, creates/improves catalytic enantioselectivity rsc.org | rsc.org |
| Metal/Organocatalyst | - | Dual catalysis | Converges advantages of metal catalysis and organocatalysis for challenging transformations thieme.de | thieme.de |
Compound List
Isothiourea-1a
HyperBTM
BTM
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isothiourea-1a, and how do reaction conditions influence yield and purity?
- Methodology: Review primary literature (e.g., Journal of Organic Chemistry) to identify common protocols, such as thiourea derivatization or sulfur-transfer reactions. Compare solvent systems (e.g., DMF vs. THF), catalysts (e.g., metal vs. organocatalysts), and temperature profiles. Use HPLC or NMR to quantify purity and optimize conditions via iterative testing .
- Data Analysis: Tabulate yields, purity metrics, and reaction times across studies to identify optimal conditions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and stability?
- Methodology: Employ a combination of / NMR for structural elucidation, FT-IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight confirmation. Stability studies should use accelerated degradation tests (e.g., thermal stress at 40–60°C) monitored via HPLC .
- Critical Note: Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How does this compound interact with common biological targets in preliminary assays?
- Methodology: Conduct in vitro binding assays (e.g., fluorescence polarization or SPR) against targets like proteases or kinases. Use dose-response curves (IC/EC) to quantify potency. Validate results with positive/negative controls and triplicate measurements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodology: Perform meta-analysis of literature data, focusing on variables like assay conditions (pH, temperature), cell lines, or compound purity. Replicate conflicting experiments under standardized protocols and apply statistical tests (e.g., ANOVA) to identify confounding factors .
- Framework: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for validation .
Q. How can computational modeling optimize this compound’s selectivity for target proteins?
- Methodology: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding modes. Validate predictions via mutagenesis studies or crystallography (if available). Compare binding energies (ΔG) across homologs to identify selectivity drivers .
- Data Integration: Cross-correlate in silico results with experimental SAR (Structure-Activity Relationship) data .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodology: Implement Design of Experiments (DoE) to test factors like reagent stoichiometry, mixing speed, and purification steps. Use response surface methodology (RSM) to model interactions and define robust operating ranges .
- Quality Control: Establish in-process controls (e.g., inline FT-IR for reaction monitoring) and batch-tracking databases .
Q. How do solvent polarity and proticity affect this compound’s reactivity in catalytic applications?
- Methodology: Conduct kinetic studies in solvents of varying polarity (e.g., water, DMSO, hexane) using UV-Vis or NMR to track reaction progress. Calculate rate constants (k) and correlate with Kamlet-Taft solvent parameters .
- Advanced Analysis: Use multivariate regression to isolate solvent effects from other variables (e.g., temperature) .
Methodological Guidelines for Research Design
- Literature Review : Prioritize peer-reviewed journals over preprint repositories. Use tools like SciFinder or Reaxys to compile synthesis and bioactivity data, ensuring alignment with ’s criteria for data provenance .
- Ethical Compliance : Document compound handling protocols (e.g., toxicity assessments) per institutional guidelines .
- Reproducibility : Adhere to Beilstein Journal’s experimental reporting standards, including detailed supplementary methods for synthesis and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
